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molecular formula C11H10N2O B8554684 6,7-Dihydropyrido[1,2-a]benzimidazole-9(8H)-one

6,7-Dihydropyrido[1,2-a]benzimidazole-9(8H)-one

Cat. No. B8554684
M. Wt: 186.21 g/mol
InChI Key: HKJZBKKKDRICGO-UHFFFAOYSA-N
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Patent
US06043373

Procedure details

2-Bromo-1,3-cyclohexadione (9.55 g) prepared in Example 1, Route 1 (A) and 2-aminopyridine (4.7 g) were dissolved into absolute ethanol (200 ml), and the reaction mixture was heated to reflux for 20 hours. After completion of the reaction, the reaction mixture was concentrated under reduced pressure, and the residue was dissolved into water. The solution was neutralized with sodium carbonate, extracted with chloroform three times, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluant:methylene chloride: acetonitrile=2:1) to give the titled compound (3.0 g, 32%).
[Compound]
Name
2-Bromo-1,3-cyclohexadione
Quantity
9.55 g
Type
reactant
Reaction Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
Br.Br[CH:3]1[C:14](=[O:15])[C:7]2[N:8]3N=C[N:11]=[C:9]3S[C:6]=2[CH2:5][CH2:4]1.NC1[CH:22]=[CH:21][CH:20]=[CH:19]N=1>C(O)C>[CH:19]1[N:8]2[C:9](=[N:11][C:6]3[CH2:5][CH2:4][CH2:3][C:14](=[O:15])[C:7]=32)[CH:22]=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
2-Bromo-1,3-cyclohexadione
Quantity
9.55 g
Type
reactant
Smiles
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrC1CCC2=C(N3C(S2)=NC=N3)C1=O
Name
Quantity
4.7 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved into water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluant:methylene chloride: acetonitrile=2:1)

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=NC3=C(N21)C(CCC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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